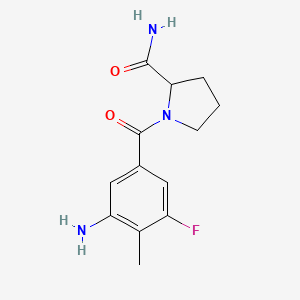![molecular formula C14H14N4 B7575466 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile, also known as AMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMCA is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
科学的研究の応用
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has been shown to inhibit the activity of several enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. This inhibition makes 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile inhibits the activity of cholinesterases by binding to the active site of the enzyme. The inhibition of cholinesterases leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile also inhibits the activity of butyrylcholinesterase, which is involved in the detoxification of organophosphate compounds.
Biochemical and Physiological Effects:
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has been shown to increase the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This effect has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has also been shown to inhibit the activity of butyrylcholinesterase, which is involved in the detoxification of organophosphate compounds. This effect makes 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile a potential candidate for the treatment of organophosphate poisoning.
実験室実験の利点と制限
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cholinesterases. However, 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for further research on 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile. One area of research could focus on the development of more efficient synthesis methods for 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile. Another area of research could focus on the optimization of the pharmacokinetic properties of 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile to enhance its therapeutic potential. Additionally, further studies could investigate the potential applications of 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile in the treatment of other diseases, such as Parkinson's disease and schizophrenia.
合成法
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has been synthesized using various methods, including the reaction of 2-chloro-3-cyanopyridine with 4-aminobenzylamine in the presence of sodium hydride or potassium carbonate. Another method involves the reaction of 2-chloro-3-cyanopyridine with 4-aminobenzyl alcohol in the presence of sodium hydride or potassium carbonate. The yield of 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile using these methods ranges from 50-70%.
特性
IUPAC Name |
6-[(4-aminophenyl)methyl-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18(10-11-2-5-13(16)6-3-11)14-7-4-12(8-15)9-17-14/h2-7,9H,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHNXDRMAJRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)

![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)